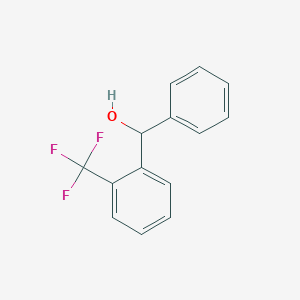

2-(Trifluoromethyl)benzhydrol

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl-[2-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O/c15-14(16,17)12-9-5-4-8-11(12)13(18)10-6-2-1-3-7-10/h1-9,13,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAICPATZGPCIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380507 | |

| Record name | 2-(Trifluoromethyl)benzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727-98-0 | |

| Record name | 2-(Trifluoromethyl)benzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethyl)benzhydrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)benzhydrol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trifluoromethyl)benzhydrol, a diarylmethanol derivative, is a pivotal structural motif and synthetic intermediate in modern medicinal chemistry. The strategic incorporation of the trifluoromethyl (CF₃) group onto the benzhydrol scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and modulated binding affinities, making it a valuable building block for novel therapeutic agents. This guide provides a comprehensive overview of the principal synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices. The primary strategies discussed are the nucleophilic addition of organometallic reagents to carbonyl compounds and the selective reduction of the corresponding ketone, 2-(trifluoromethyl)benzophenone. This document is intended to serve as a practical and authoritative resource for chemists engaged in pharmaceutical research and development.

Introduction: The Strategic Importance of the Trifluoromethyl Group in Drug Design

The benzhydrol framework is a common feature in a variety of commercial drugs, including antihistamines and calcium channel blockers. The introduction of a trifluoromethyl (-CF₃) group is a well-established strategy in drug design to optimize a molecule's pharmacological profile. The CF₃ group is highly electronegative and lipophilic, and its presence can significantly alter a compound's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased drug half-life.

-

Lipophilicity: The CF₃ group enhances a molecule's ability to cross biological membranes, which can improve absorption and distribution.

-

Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can modify the electronics of the aromatic ring system, potentially leading to stronger interactions with biological targets.

Given these advantages, reliable and scalable synthetic access to key intermediates like this compound is of paramount importance for the drug discovery pipeline.

Primary Synthetic Strategies

The synthesis of this compound primarily revolves around two robust and well-established chemical transformations: the formation of the central carbon-carbon bond via a Grignard reaction or the reduction of a pre-formed ketone.

Strategy 1: Grignard Reaction

The Grignard reaction is a cornerstone of organic synthesis for C-C bond formation. It involves the nucleophilic attack of an organomagnesium halide (the Grignard reagent) on the electrophilic carbonyl carbon of an aldehyde or ketone. For the synthesis of this compound, two convergent pathways are viable, differing only in the choice of starting materials.

Causality Behind Experimental Design: The success of a Grignard reaction is critically dependent on maintaining strictly anhydrous (water-free) conditions. Water is sufficiently acidic to protonate and destroy the highly basic Grignard reagent, halting the desired reaction. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are ideal as they are aprotic and effectively solvate the magnesium species, stabilizing the Grignard reagent.

Caption: Convergent Grignard synthesis routes to the target molecule.

This protocol describes the formation of the Grignard reagent from 2-bromobenzotrifluoride, followed by its reaction with benzaldehyde.

Step 1: Preparation of 2-(Trifluoromethyl)phenylmagnesium bromide

-

Setup: Assemble a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel, all under a dry nitrogen or argon atmosphere.

-

Reagents: Place magnesium turnings (1.2 eq.) in the flask.

-

Initiation: Add a small crystal of iodine to the flask. The iodine helps to activate the magnesium surface. Add a small portion of a solution of 2-bromobenzotrifluoride (1.0 eq.) in anhydrous THF via the dropping funnel.

-

Propagation: Once the reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining 2-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Benzaldehyde

-

Cooling: Cool the freshly prepared Grignard solution to 0 °C using an ice-water bath.

-

Addition: Add a solution of freshly distilled benzaldehyde (1.0 eq.) in anhydrous THF dropwise via the dropping funnel. This addition is exothermic and must be controlled to prevent side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

Step 3: Work-up and Purification

-

Quenching: Cool the reaction mixture again to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and hydrolyze the magnesium alkoxide complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.

| Parameter | Condition / Reagent | Rationale / Insight |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic and effectively solvates the Grignard reagent. Its higher boiling point (vs. diethyl ether) allows for higher reaction temperatures if needed. |

| Initiation | Iodine crystal | Chemically etches the passivating magnesium oxide layer on the turnings, exposing fresh metal to initiate the reaction. |

| Addition Temp. | 0 °C for aldehyde addition | Controls the exothermicity of the reaction, minimizing the formation of byproducts like Wurtz coupling products. |

| Work-up | Saturated aq. NH₄Cl | A mildly acidic quench that effectively hydrolyzes the magnesium alkoxide salt without causing acid-catalyzed side reactions (e.g., dehydration) of the product alcohol. |

Strategy 2: Reduction of 2-(Trifluoromethyl)benzophenone

This strategy involves the synthesis of the precursor ketone, 2-(Trifluoromethyl)benzophenone, followed by its reduction to the desired secondary alcohol. This two-step approach is often preferred for its high yields and operational simplicity, especially at a larger scale.

2-(Trifluoromethyl)benzophenone can be efficiently prepared via a Friedel-Crafts acylation reaction between benzene and 2-(trifluoromethyl)benzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

Caption: Key methods for the reduction of the benzophenone precursor.

Modern ruthenium-based catalysts are highly efficient and selective for the hydrogenation of benzophenones to benzhydrols, avoiding over-reduction to the corresponding diphenylmethane.

Detailed Experimental Protocol

-

Setup: To a high-pressure reaction vessel (e.g., a Parr shaker), add 2-(Trifluoromethyl)benzophenone (1.0 eq.), a suitable solvent such as 2-propanol, the ruthenium catalyst (e.g., a RuCl₂(phosphine)₂(diamine) complex, typically 0.01-0.1 mol%), and a base co-catalyst like potassium tert-butoxide (t-BuOK).

-

Reaction: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 8-10 atm).

-

Conditions: Heat the mixture to the specified temperature (e.g., 30-50 °C) with vigorous stirring for several hours until hydrogen uptake ceases.

-

Work-up: After cooling and carefully venting the vessel, filter the reaction mixture to remove the catalyst.

-

Purification: Remove the solvent under reduced pressure. The residue can often be used without further purification or can be recrystallized to yield the final product.

Sodium borohydride is a mild and selective reducing agent, ideal for converting ketones to secondary alcohols without affecting more robust functional groups like the trifluoromethyl group.

Detailed Experimental Protocol

-

Setup: In a round-bottom flask, dissolve 2-(

Spectroscopic Characterization of 2-(Trifluoromethyl)benzhydrol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(Trifluoromethyl)benzhydrol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of analyzing this compound using modern spectroscopic techniques. We will explore predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into experimental design and data interpretation.

Introduction to this compound

This compound, with the chemical formula C₁₄H₁₁F₃O and CAS number 727-98-0, is a fluorinated organic compound.[1][2][3][4] The presence of the trifluoromethyl group (-CF₃) significantly influences the molecule's electronic properties and, consequently, its spectroscopic signatures. This guide will serve as a valuable resource for the unambiguous identification and characterization of this and similar fluorinated molecules, which are of growing interest in medicinal chemistry and materials science.

Predicted Spectroscopic Data and Interpretation

Due to the limited availability of published experimental spectra for this compound, this section presents a detailed prediction and interpretation based on established spectroscopic principles and data from structurally related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.8 | m | 4H | Aromatic protons on the trifluoromethyl-substituted ring |

| ~ 7.2 - 7.4 | m | 5H | Aromatic protons on the unsubstituted phenyl ring |

| ~ 6.0 | d | 1H | Methine proton (-CHOH) |

| ~ 2.5 - 3.5 | br s | 1H | Hydroxyl proton (-OH) |

Causality Behind Predictions:

-

Aromatic Protons: The aromatic region of the ¹H NMR spectrum is expected to be complex due to the presence of two phenyl rings. The protons on the ring bearing the electron-withdrawing trifluoromethyl group are anticipated to be deshielded and resonate at a lower field (~7.6 - 7.8 ppm) compared to the protons on the unsubstituted phenyl ring (~7.2 - 7.4 ppm). The multiplicity of these signals will be complex multiplets (m) due to coupling between adjacent protons.

-

Methine Proton: The proton attached to the carbon bearing the hydroxyl group and the two phenyl rings (-CHOH) is expected to appear as a doublet (d) around 6.0 ppm. Its deshielding is due to the proximity of the electronegative oxygen atom and the aromatic rings. The splitting into a doublet is caused by coupling with the adjacent hydroxyl proton. This coupling can sometimes be broadened or absent depending on the solvent and concentration.

-

Hydroxyl Proton: The hydroxyl proton signal is typically a broad singlet (br s) and its chemical shift can vary significantly (~2.5 - 3.5 ppm) depending on factors like solvent, temperature, and concentration due to hydrogen bonding. To confirm this peak, a D₂O exchange experiment can be performed, which will cause the hydroxyl proton signal to disappear.[5]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Quartet Coupling (J, Hz) | Assignment |

| ~ 140 - 145 | Quaternary carbons of the phenyl rings attached to the methine carbon | |

| ~ 125 - 135 | Aromatic carbons | |

| ~ 124 (q) | ~ 275 | Trifluoromethyl carbon (-CF₃) |

| ~ 75 | Methine carbon (-CHOH) |

Causality Behind Predictions:

-

Aromatic Carbons: The aromatic carbons will appear in the typical region of ~125 - 135 ppm. The carbon atoms on the trifluoromethyl-substituted ring will show distinct shifts due to the electronic effects of the -CF₃ group.

-

Trifluoromethyl Carbon: The carbon of the trifluoromethyl group will exhibit a characteristic quartet (q) in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. The large coupling constant (J ≈ 275 Hz) is a definitive indicator of a -CF₃ group.[6]

-

Methine Carbon: The carbon of the -CHOH group is expected to resonate around 75 ppm, a typical value for a carbon atom singly bonded to an oxygen atom and two aromatic rings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3600 - 3200 | Broad | O-H stretch (alcohol) |

| ~ 3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~ 1600, 1495, 1450 | Medium to Weak | C=C stretch (aromatic ring) |

| ~ 1350 - 1100 | Strong | C-F stretch (trifluoromethyl group) |

| ~ 1200 - 1000 | Strong | C-O stretch (secondary alcohol) |

Causality Behind Predictions:

-

O-H Stretch: A broad and strong absorption band in the region of 3600-3200 cm⁻¹ is the characteristic signature of the hydroxyl group's stretching vibration, broadened due to hydrogen bonding.

-

C-H Aromatic Stretch: Absorptions in the 3100-3000 cm⁻¹ region are indicative of C-H stretching vibrations in the aromatic rings.

-

C=C Aromatic Stretch: The absorptions around 1600, 1495, and 1450 cm⁻¹ are due to the carbon-carbon double bond stretching vibrations within the aromatic rings.

-

C-F Stretch: The trifluoromethyl group will give rise to very strong and characteristic absorption bands in the 1350-1100 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1200-1000 cm⁻¹ range corresponds to the stretching vibration of the carbon-oxygen single bond of the secondary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 252 | Moderate | Molecular ion [M]⁺ |

| 233 | Low | [M - F]⁺ |

| 183 | Strong | [M - CF₃]⁺ (benzhydryl cation) |

| 105 | Strong | [C₆H₅CO]⁺ (benzoyl cation) |

| 77 | Moderate | [C₆H₅]⁺ (phenyl cation) |

Causality Behind Predictions:

-

Molecular Ion: The molecular ion peak [M]⁺ is expected at m/z 252, corresponding to the molecular weight of this compound.[1]

-

Fragmentation Pattern: The fragmentation of the molecular ion is expected to be influenced by the stability of the resulting fragments.

-

Loss of a fluorine atom to give a peak at m/z 233 is possible but likely to be of low intensity.

-

The most prominent fragmentation pathway is likely the cleavage of the C-C bond between the methine carbon and the trifluoromethyl group, leading to the highly stable benzhydryl cation at m/z 183. This is expected to be a major peak.

-

Further fragmentation of the benzhydryl cation can lead to the formation of the benzoyl cation (m/z 105) and the phenyl cation (m/z 77).

-

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

Sample Preparation

-

Purity Assessment: Ensure the purity of the this compound sample using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) before spectroscopic analysis.

-

NMR Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

-

-

IR Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

MS Sample Preparation (Direct Infusion):

-

Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Infuse the solution directly into the mass spectrometer's ion source.

-

Spectrometer Setup and Data Acquisition

The following diagram illustrates a generalized workflow for spectroscopic analysis.

Caption: Generalized workflow for the spectroscopic analysis of this compound.

Conclusion

References

- 1. This compound | CAS: 727-98-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. scbt.com [scbt.com]

- 4. scbt.com [scbt.com]

- 5. Solved NMR spectroscopy Note that the 1H-NMR of the | Chegg.com [chegg.com]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(Trifluoromethyl)benzhydrol

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(Trifluoromethyl)benzhydrol. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, a detailed prediction of chemical shifts and coupling constants, and a robust experimental protocol for acquiring high-quality data. By integrating foundational NMR theory with insights into the specific electronic effects of the trifluoromethyl group, this guide serves as an essential resource for the structural elucidation and characterization of this and related fluorinated organic molecules.

Introduction: The Structural Significance of this compound

This compound, with its diarylmethanol core and an ortho-trifluoromethyl substituent, represents a key structural motif in medicinal chemistry and materials science. The trifluoromethyl group is a well-established bioisostere for various functionalities, capable of modulating a molecule's lipophilicity, metabolic stability, and binding affinity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules. The ¹H NMR spectrum, in particular, offers a detailed fingerprint of the molecular structure, providing critical information about the electronic environment of each proton. This guide will dissect the ¹H NMR spectrum of this compound, offering a predictive analysis grounded in established NMR principles and data from analogous compounds.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the benzylic methine proton, and the hydroxyl proton. The chemical shifts and multiplicities of these signals are influenced by the electron-withdrawing nature and the spatial proximity of the ortho-trifluoromethyl group.

The Aromatic Region (δ 7.0-8.0 ppm)

The nine aromatic protons will appear in the region of approximately 7.0-8.0 ppm. The signals will likely be complex and overlapping multiplets due to the intricate spin-spin coupling between adjacent and, in some cases, non-adjacent protons. The ortho-trifluoromethyl group on one of the phenyl rings breaks the symmetry that would be present in the unsubstituted benzhydrol, leading to a more complex splitting pattern.

-

Protons on the Trifluoromethyl-Substituted Ring: The four protons on this ring will be the most affected by the strong electron-withdrawing inductive effect of the CF₃ group, generally causing them to resonate at a lower field (higher ppm) compared to the protons on the unsubstituted ring. The proton ortho to the trifluoromethyl group is expected to be the most deshielded.

-

Protons on the Unsubstituted Phenyl Ring: The five protons on the second phenyl ring will exhibit a more traditional pattern for a monosubstituted benzene ring, likely appearing as a complex multiplet.

Long-range coupling between the protons and the fluorine atoms of the CF₃ group (⁴J-coupling) might be observed, which would further complicate the multiplets.

The Benzylic Methine Proton (CH-OH)

The benzylic proton, being attached to a carbon bearing both an oxygen atom and two phenyl rings, is expected to resonate as a singlet at approximately 5.8-6.0 ppm. The exact chemical shift will be influenced by the nature of the solvent and the concentration of the sample. In many cases, this proton will couple with the adjacent hydroxyl proton, leading to a doublet. However, if the hydroxyl proton is undergoing rapid exchange, the benzylic proton may appear as a sharp singlet.

The Hydroxyl Proton (OH)

The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, temperature, and concentration due to its involvement in hydrogen bonding.[1] In a non-polar solvent like CDCl₃, it is expected to appear as a broad singlet anywhere between δ 2.0 and 5.0 ppm. The broadness of the signal is a result of chemical exchange with residual water or other hydroxyl groups. To confirm the identity of the hydroxyl peak, a D₂O exchange experiment can be performed, which will result in the disappearance of the OH signal from the spectrum. In polar, aprotic solvents like DMSO-d₆, the hydroxyl proton signal is often sharper and may exhibit coupling to the adjacent benzylic proton.[2]

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic Protons | 7.0 - 8.0 | Multiplet | 9H |

| Benzylic Proton (CH) | 5.8 - 6.0 | Singlet or Doublet | 1H |

| Hydroxyl Proton (OH) | 2.0 - 5.0 | Broad Singlet | 1H |

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation

-

Analyte Preparation: Ensure the this compound sample is pure and free of any paramagnetic impurities, which can cause significant line broadening.

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. For studying hydroxyl proton coupling, DMSO-d₆ is recommended.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[3]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles into the tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for referencing (CDCl₃: δ ≈ 7.26 ppm).

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Tuning and Matching: Tune and match the probe to the appropriate frequency for the solvent used.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: Set to at least 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay: A delay of 1-2 seconds is generally adequate for ¹H NMR.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing: Manually phase the spectrum to obtain a flat baseline and pure absorption peaks.

-

Baseline Correction: Apply a baseline correction algorithm to remove any baseline distortions.

-

Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Referencing: Calibrate the chemical shift scale using the TMS signal or the residual solvent peak.

-

Visualizing the Molecular Structure and Key Interactions

The following diagram illustrates the molecular structure of this compound and highlights the key proton environments that are differentiated in the ¹H NMR spectrum.

Figure 1. Molecular structure of this compound with key proton environments highlighted.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural verification. A thorough understanding of the electronic effects of the trifluoromethyl group, combined with a meticulous experimental approach, allows for a detailed and accurate interpretation of the spectrum. This guide provides the foundational knowledge and practical steps necessary for researchers to confidently acquire and analyze the ¹H NMR data for this important class of molecules, thereby facilitating advancements in drug discovery and materials science.

References

An In-depth Technical Guide to the ¹³C NMR Analysis of Trifluoromethylated Benzhydrols

Introduction: The Significance of Trifluoromethylated Benzhydrols and the Role of ¹³C NMR

Trifluoromethylated benzhydrols represent a critical class of organic compounds, particularly within the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making these compounds highly valuable in drug discovery and development.[1][2][3][4] Given their structural complexity and the profound impact of the CF₃ group on their chemical properties, precise analytical characterization is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹³C NMR, stands as an indispensable tool for the structural elucidation of these molecules.[1][5] Unlike ¹H NMR, ¹³C NMR provides direct insight into the carbon skeleton of the molecule. For trifluoromethylated benzhydrols, ¹³C NMR is not merely a confirmatory technique but a powerful diagnostic tool that reveals intricate details about the electronic environment of each carbon atom, influenced by the strongly electron-withdrawing CF₃ group. This guide provides a comprehensive overview of the principles and practical applications of ¹³C NMR for the analysis of trifluoromethylated benzhydrols, aimed at researchers, scientists, and drug development professionals.

Pillar 1: Understanding the ¹³C NMR Spectrum of Trifluoromethylated Benzhydrols

The ¹³C NMR spectrum of a trifluoromethylated benzhydrol is characterized by several key features that arise from the presence of the CF₃ group. A thorough understanding of these features is crucial for accurate spectral interpretation.

The Chemical Shift of the Trifluoromethyl Carbon (¹³C-CF₃)

A hallmark of the ¹³C NMR spectrum of a trifluoromethylated compound is the resonance of the CF₃ carbon itself. Counterintuitively, this carbon is often found in the aromatic region of the spectrum, typically between 120 and 130 ppm.[6][7] This deshielding effect, despite the high electron density on the carbon due to the fluorine atoms, is a complex phenomenon influenced by paramagnetic shielding contributions.[8] The signal for the CF₃ carbon appears as a distinct quartet due to coupling with the three fluorine atoms (¹⁹F, I=1/2).[9]

Carbon-Fluorine Coupling Constants (J-coupling)

The interaction between the ¹³C and ¹⁹F nuclei, both having a spin of I=1/2, results in through-bond spin-spin coupling, which manifests as splitting of the carbon signals. The magnitude of this coupling (J-coupling constant) is highly dependent on the number of bonds separating the interacting nuclei.

-

One-Bond Coupling (¹JCF): The coupling between the CF₃ carbon and the directly attached fluorine atoms is substantial, with ¹JCF values typically in the range of 270-290 Hz.[7][9] This large coupling constant is a definitive indicator of a C-F bond. The CF₃ carbon signal will appear as a 1:3:3:1 quartet.[9]

-

Two-Bond Coupling (²JCF): The carbon atom attached to the CF₃ group (the quaternary benzhydrylic carbon) will exhibit coupling to the three fluorine atoms. This ²JCF coupling is significantly smaller than ¹JCF, typically in the range of 25-35 Hz.[7][10] This will also result in a quartet for the benzhydrylic carbon signal.

-

Three-Bond and Longer-Range Couplings (³JCF, ⁿJCF): Carbons further away from the CF₃ group, such as the aromatic carbons, will also show coupling to the fluorine atoms. These long-range couplings are generally smaller, with ³JCF values often around 3-5 Hz and diminishing with distance.[11][12] While smaller, these couplings can provide valuable structural information.

The following diagram illustrates the key C-F coupling interactions in a trifluoromethylated benzhydrol.

Caption: Through-bond C-F coupling in trifluoromethylated benzhydrols.

Data Presentation: Typical ¹³C NMR Data

For clarity, the typical ¹³C NMR chemical shifts and coupling constants for a representative trifluoromethylated benzhydrol are summarized below.

| Carbon Atom | Typical Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (Hz) |

| C F₃ | 120 - 130 | Quartet | ¹JCF ≈ 270 - 290 |

| C α (Benzhydrylic) | 70 - 80 | Quartet | ²JCF ≈ 25 - 35 |

| C -ipso | 140 - 145 | Quartet | ³JCF ≈ 3 - 5 |

| C -ortho | 127 - 130 | Quartet | ⁴JCF < 2 |

| C -meta | 128 - 132 | Singlet or broad singlet | No significant coupling |

| C -para | 125 - 128 | Singlet or broad singlet | No significant coupling |

Pillar 2: Experimental Protocols and Self-Validating Systems

Acquiring high-quality, interpretable ¹³C NMR spectra of trifluoromethylated benzhydrols requires careful consideration of experimental parameters. The following protocols are designed to be self-validating, ensuring data integrity.

Standard ¹³C{¹H} NMR Experiment

This is the most common ¹³C NMR experiment, where protons are decoupled to simplify the spectrum and enhance signal-to-noise through the Nuclear Overhauser Effect (NOE).[6][13]

Experimental Protocol:

-

Sample Preparation: Dissolve 10-50 mg of the trifluoromethylated benzhydrol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is homogeneous.

-

Spectrometer Setup:

-

Tune and match the ¹³C and ¹H channels of the NMR probe.

-

Set the spectral width to encompass all expected carbon resonances (typically 0-220 ppm).

-

Use a 30-45° pulse angle to allow for faster repetition rates without saturating quaternary carbons, which often have long relaxation times.[9]

-

-

Acquisition Parameters:

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds. A longer delay is crucial for quantitative analysis.

-

Number of scans: Dependent on sample concentration, typically ranging from a few hundred to several thousand scans.

-

-

Data Processing:

-

Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.

-

Fourier transform, phase, and baseline correct the spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[14]

-

Self-Validation: The presence of the characteristic quartet for the CF₃ carbon and the benzhydrylic carbon provides internal validation of the compound's identity. The large ¹JCF coupling constant is a key diagnostic feature.

Gated Decoupling for Observing C-H Couplings

To observe C-H couplings while still benefiting from NOE enhancement, a gated decoupling experiment is employed.[13][15] In this experiment, the proton decoupler is on during the relaxation delay but off during acquisition.[12][16]

Experimental Protocol:

-

Follow the sample preparation and spectrometer setup steps from the standard ¹³C{¹H} experiment.

-

Select the gated decoupling pulse sequence on the spectrometer.

-

Acquisition parameters will be similar to the standard experiment, but a longer acquisition time may be needed to resolve the smaller C-H couplings.

Self-Validation: The multiplicity of the carbon signals will correspond to the number of attached protons (n+1 rule), confirming the assignments of CH, CH₂, and CH₃ groups. For trifluoromethylated benzhydrols, this is particularly useful for assigning the aromatic carbons.

Inverse-Gated Decoupling for Quantitative Analysis

For accurate integration and quantitative analysis, the NOE must be suppressed. This is achieved with an inverse-gated decoupling experiment, where the proton decoupler is on only during the acquisition period.[12][15]

Experimental Protocol:

-

Follow the sample preparation and spectrometer setup steps as before.

-

Select the inverse-gated decoupling pulse sequence.

-

A significantly longer relaxation delay (at least 5 times the longest T₁ relaxation time) is critical for accurate quantitation.

Self-Validation: The integrals of the carbon signals should be proportional to the number of carbons they represent. This can be used to confirm the stoichiometry of the molecule.

Fluorine-Decoupled ¹³C NMR

In cases of complex spectra with overlapping multiplets due to C-F coupling, a ¹³C{¹H, ¹⁹F} double-decoupling experiment can be invaluable. This requires a spectrometer equipped with a probe capable of triple resonance.[17][18]

Experimental Protocol:

-

Requires a triple-resonance probe tuned to ¹H, ¹⁹F, and ¹³C.

-

Select a pulse sequence that allows for simultaneous decoupling of ¹H and ¹⁹F.

-

Acquisition parameters are similar to a standard ¹³C{¹H} experiment.

Self-Validation: All carbon signals will appear as singlets (unless coupled to other nuclei like phosphorus), greatly simplifying the spectrum and aiding in the assignment of chemical shifts. Comparing this spectrum to the standard ¹³C{¹H} spectrum confirms the C-F coupling patterns.

The following workflow illustrates the decision-making process for choosing the appropriate ¹³C NMR experiment.

Caption: Experimental workflow for ¹³C NMR analysis.

Pillar 3: Advanced NMR Techniques and Data Interpretation

Beyond standard 1D ¹³C NMR, several advanced techniques can provide deeper structural insights.

DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT is a powerful technique for differentiating between CH, CH₂, and CH₃ carbons.[19] A DEPT-135 experiment will show CH and CH₃ signals as positive peaks, while CH₂ signals will be negative. Quaternary carbons are absent. Combining a DEPT experiment with a standard ¹³C{¹H} spectrum allows for the unambiguous identification of all carbon types. For fluorinated compounds, simultaneous ¹H and ¹⁹F decoupling during a DEPT experiment can simplify the spectra.[18]

2D NMR: HSQC and HMBC

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It is invaluable for assigning protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart. For trifluoromethylated benzhydrols, HMBC can show correlations from the benzhydrylic proton to the aromatic carbons and the CF₃ carbon, providing definitive connectivity information.

Fluorine-Decoupled Carbon Spectroscopy (FDCS)

A specialized technique, Fluorine-Decoupled Carbon Spectroscopy (FDCS), can be used to determine the stereochemistry at the benzhydrylic center.[20][21] This experiment involves acquiring a fully ¹H-coupled ¹³C spectrum while selectively decoupling the ¹⁹F nuclei. This removes the large ¹JCF coupling, allowing for the observation of smaller ³JCH couplings between the CF₃ carbon and vicinal protons. The magnitude of these ³JCH couplings is dependent on the dihedral angle, following a Karplus-type relationship, which can be used to assign the relative configuration.[20][21]

Conclusion

¹³C NMR spectroscopy is a cornerstone technique for the structural analysis of trifluoromethylated benzhydrols. A comprehensive understanding of the characteristic chemical shifts and C-F coupling constants, coupled with the judicious application of various 1D and 2D NMR experiments, enables the unambiguous elucidation of their complex structures. The protocols and interpretive strategies outlined in this guide provide a robust framework for researchers and scientists to confidently characterize these important molecules, thereby accelerating the pace of innovation in drug discovery and materials science.

References

- 1. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 2. researchgate.net [researchgate.net]

- 3. acdlabs.com [acdlabs.com]

- 4. Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 6. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 7. Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl- and Perfluoroalkyl-Bearing Carbons: Comparison with 19F–1H Heteronuclear Overhauser Effect Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. 13Carbon NMR [chem.ch.huji.ac.il]

- 14. rsc.org [rsc.org]

- 15. Decoupling modes on the Benchtop NMR — Nanalysis [nanalysis.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 18. Determine number of protons attached to each carbon in fluorine-containing compounds by 13C NMR spectroscopy! | Applications Notes | JEOL Ltd. [jeol.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the 19F NMR Chemical Shift of 2-(Trifluoromethyl)benzhydrol

Introduction: The Power of Fluorine-19 NMR in Modern Chemistry

Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for chemists, particularly those engaged in pharmaceutical and materials science research. The ¹⁹F nucleus boasts several advantageous properties, including a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, rendering it highly sensitive to NMR detection—nearly 83% as sensitive as the proton (¹H) nucleus.[1][2][3] A defining characteristic of ¹⁹F NMR is its exceptionally wide chemical shift range, spanning over 800 ppm, which is significantly broader than that of ¹H NMR.[2][3] This expansive range minimizes signal overlap and enhances resolution, making it an invaluable tool for the unambiguous identification and characterization of fluorine-containing molecules.[3]

The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, bioavailability, and binding affinity.[1][3] Consequently, ¹⁹F NMR is not merely a tool for structural confirmation but also a sophisticated probe for studying molecular interactions and dynamics. This guide provides an in-depth exploration of the ¹⁹F NMR chemical shift of a specific fluorinated compound, 2-(Trifluoromethyl)benzhydrol, offering insights into the theoretical underpinnings, practical experimental considerations, and the factors that govern its spectral appearance.

Understanding the 19F Chemical Shift of this compound

The ¹⁹F NMR chemical shift of the trifluoromethyl (CF₃) group in this compound is a sensitive indicator of its local electronic environment. While a specific, universally accepted value is not available in public databases, we can predict its approximate chemical shift based on related structures and an understanding of the factors influencing ¹⁹F chemical shifts. For organofluorine compounds, CF₃ groups typically resonate in the range of -50 to -70 ppm relative to the standard reference, CFCl₃.[2]

The chemical structure of this compound features a trifluoromethyl group attached to a benzene ring, which is in turn bonded to a carbon bearing a hydroxyl group and another phenyl ring. The electron-withdrawing nature of the trifluoromethyl group will deshield the fluorine nuclei, leading to a downfield shift.[1] Conversely, the electronic effects of the benzhydrol moiety will also play a crucial role.

Factors Influencing the Chemical Shift:

Several key factors contribute to the precise chemical shift of the CF₃ group in this molecule:

-

Electronic Effects: The electron density around the fluorine nuclei is the primary determinant of the chemical shift. Electron-withdrawing groups, like the CF₃ group itself, reduce electron density and cause a downfield shift (less negative ppm value), while electron-donating groups increase electron density and cause an upfield shift (more negative ppm value).[1][4] The interplay of inductive and resonance effects from the benzhydrol substituent will modulate the electron density on the trifluoromethyl-substituted ring.

-

Solvent Effects: The choice of solvent can significantly impact the ¹⁹F chemical shift, with variations of several parts per million being common.[4][5] This is due to intermolecular interactions such as hydrogen bonding and dipole-dipole interactions between the analyte and solvent molecules, which alter the electronic environment of the fluorine nuclei.[1] For instance, polar solvents may interact with the hydroxyl group of this compound, indirectly influencing the electronic environment of the CF₃ group.

-

Temperature: Temperature fluctuations can also affect the chemical shift, primarily by influencing molecular motion and intermolecular interactions.[1][6]

-

Concentration: At higher concentrations, intermolecular interactions between analyte molecules can become more pronounced, potentially leading to slight changes in the observed chemical shift.

Predicted Chemical Shift Range:

Based on data for similar benzotrifluoride derivatives, the ¹⁹F NMR chemical shift for the CF₃ group in this compound is expected to fall within the range of -60 to -65 ppm in common deuterated solvents like chloroform-d (CDCl₃). For example, the CF₃ group in 1-nitro-2-(trifluoromethyl)benzene appears at -60.13 ppm in CDCl₃, while the CF₃ in 1-chloro-4-(trifluoromethyl)benzene is observed at -62.77 ppm.[7] The presence of the benzhydrol group at the 2-position will introduce unique electronic and steric effects that will fine-tune this value.

Table 1: Predicted 19F NMR Chemical Shift for this compound and Related Compounds

| Compound | Solvent | Predicted/Observed Chemical Shift (ppm) | Reference |

| This compound | CDCl₃ | -60 to -65 (Predicted) | N/A |

| 1-nitro-2-(trifluoromethyl)benzene | CDCl₃ | -60.13 | [7] |

| 2-(trifluoromethyl)benzonitrile | CDCl₃ | -62.05 | [7] |

| 1-(2-(trifluoromethyl)phenyl)ethanone | CDCl₃ | -58.25 | [7] |

| Benzotrifluoride (Trifluorotoluene) | Neat | -63.72 | [8] |

Experimental Protocol for Acquiring a High-Quality 19F NMR Spectrum

Acquiring a reliable and high-resolution ¹⁹F NMR spectrum requires careful attention to experimental parameters. The following protocol outlines a robust methodology for the analysis of this compound.

I. Sample Preparation:

-

Analyte Purity: Ensure the this compound sample is of high purity to avoid interference from fluorinated impurities.

-

Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Ensure the solvent is free from fluorine-containing impurities.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.

-

Reference Standard: For accurate chemical shift referencing, the inclusion of an internal reference standard is highly recommended.[6][9] While CFCl₃ (0 ppm) is the primary reference, its volatility makes it impractical for routine use. A common secondary reference is trifluoroacetic acid (TFA), which gives a sharp singlet at approximately -76.55 ppm.[8] Alternatively, indirect referencing to the residual solvent peak or an internal ¹H reference like tetramethylsilane (TMS) can be employed.[10]

II. NMR Instrument Setup and Acquisition:

-

Spectrometer: Utilize a high-field NMR spectrometer equipped with a probe capable of ¹⁹F detection.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Tuning and Matching: Tune and match the ¹⁹F channel of the probe to the correct frequency to ensure efficient signal transmission and detection.

-

Acquisition Parameters:

-

Pulse Sequence: A standard one-pulse sequence is typically sufficient for a simple ¹⁹F spectrum. For quantitative measurements, an inverse-gated decoupling sequence can be used to suppress the Nuclear Overhauser Effect (NOE).[11]

-

Spectral Width: The large chemical shift range of ¹⁹F NMR necessitates a wide spectral width to avoid peak folding or aliasing.[2][10] A spectral width of at least 200 ppm (e.g., from -200 ppm to 0 ppm) is a good starting point for a trifluoromethyl-containing compound.

-

Transmitter Offset (O1p): Set the transmitter offset to the approximate center of the expected chemical shift range (e.g., -62 ppm).

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally adequate to ensure good digital resolution.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is typically sufficient for qualitative analysis. For accurate integration, a longer delay (5 times the longest T₁) is necessary.[11]

-

Number of Scans (NS): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.

-

III. Data Processing and Analysis:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Reference the spectrum to the internal standard or via indirect referencing.

-

Integration: Integrate the area under the peak(s) to obtain relative quantitative information.

-

Peak Picking: Identify the chemical shift of the CF₃ signal.

Experimental Workflow Diagram

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. colorado.edu [colorado.edu]

- 9. researchgate.net [researchgate.net]

- 10. F19 detection [nmr.chem.ucsb.edu]

- 11. 19Flourine NMR [chem.ch.huji.ac.il]

Physical properties of 2-(Trifluoromethyl)benzhydrol

Core Physicochemical Properties

The physical state and properties of 2-(Trifluoromethyl)benzhydrol are dictated by its molecular structure, particularly the interplay between the bulky phenyl groups, the polar hydroxyl group, and the strongly electronegative trifluoromethyl substituent.

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Physical State | Liquid or low-melting solid | --INVALID-LINK--[1] |

| Boiling Point | 273-274 °C (lit.) | --INVALID-LINK--[2] |

| Density | 1.311 g/mL at 25 °C (lit.) | --INVALID-LINK--[2] |

| Refractive Index | n20/D 1.537 (lit.) | --INVALID-LINK--[2] |

| Solubility | Poorly soluble in water; soluble in organic solvents. | Inferred from benzhydrol[3][4] |

The designation as a "low melting solid" suggests that its melting point is near ambient temperature. The ortho-trifluoromethyl group can disrupt the crystal lattice packing that might otherwise be present in a more symmetrical isomer, leading to a lower melting point compared to its parent compound, benzhydrol (m.p. 65-67 °C).[4] The trifluoromethyl group significantly increases the lipophilicity of the molecule, a property that can enhance penetration of biological membranes and is a key consideration in drug design.[5][6][7]

Spectroscopic Characterization: A Predictive Analysis

While comprehensive spectral data for this specific isomer is not aggregated in public databases, we can reliably predict its characteristic spectroscopic signatures based on its functional groups and the known effects of trifluoromethyl substitution. This predictive approach is a cornerstone of structural elucidation in synthetic chemistry.

Predicted ¹H NMR Spectrum

-

Aromatic Protons (Ar-H): Signals are expected in the range of δ 7.2-7.8 ppm. The four protons on the unsubstituted phenyl ring will likely appear as a complex multiplet. The protons on the trifluoromethyl-substituted ring will be distinct, with the proton ortho to the carbinol and meta to the CF₃ group likely being the most downfield due to the combined deshielding effects.

-

Benzylic Proton (CH-OH): A singlet or a doublet (if coupled to the hydroxyl proton) is expected around δ 5.8-6.0 ppm.

-

Hydroxyl Proton (OH): A broad singlet whose chemical shift is highly dependent on concentration and solvent, typically appearing between δ 2.0-4.0 ppm.

Predicted ¹³C NMR Spectrum

-

Carbinol Carbon (CH-OH): Expected around δ 75-80 ppm.

-

Aromatic Carbons: A complex set of signals between δ 125-145 ppm. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.

-

Trifluoromethyl Carbon (CF₃): A distinct quartet with a large coupling constant (J_CF ≈ 270-280 Hz) is expected around δ 124 ppm.

Predicted ¹⁹F NMR Spectrum

-

A singlet is expected for the three equivalent fluorine atoms of the CF₃ group. Based on related structures like 1-methoxy-2-(trifluoromethyl)benzene, the chemical shift would likely fall in the range of δ -60 to -65 ppm (relative to CFCl₃).[8]

Predicted Infrared (IR) Spectrum

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.

-

C-F Stretch: Strong, characteristic absorption bands in the 1100-1350 cm⁻¹ region, often appearing as multiple intense peaks.

Predicted Mass Spectrometry (MS) Fragmentation

In electron ionization (EI) mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) at m/z = 252. The fragmentation pattern would be dominated by the stabilization of charge on the aromatic rings and the loss of stable neutral molecules.

Caption: Predicted EI-MS fragmentation of this compound.

Synthesis and Reactivity

The most direct and reliable method for the laboratory-scale synthesis of this compound is the Grignard reaction. This classic organometallic reaction provides a robust pathway for forming the critical carbon-carbon bond between the two aromatic rings at the carbinol center.

Experimental Protocol: Grignard Synthesis

This protocol outlines the synthesis via the addition of a phenyl Grignard reagent to 2-(trifluoromethyl)benzaldehyde.

Causality: The Grignard reagent, phenylmagnesium bromide, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The choice of anhydrous ether as a solvent is critical, as it stabilizes the Grignard reagent and does not react with it, unlike protic solvents (e.g., water, alcohols). The acidic workup is necessary to protonate the intermediate alkoxide and quench any unreacted Grignard reagent.

Step-by-Step Methodology:

-

Apparatus Setup: A three-necked, flame-dried round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (CaCl₂ or Drierite). The system is maintained under an inert atmosphere (N₂ or Ar).

-

Grignard Reagent Formation: Magnesium turnings are placed in the flask with a small crystal of iodine. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated (slight warming may be necessary) and maintained at a gentle reflux until all the magnesium has reacted.

-

Aldehyde Addition: The formed phenylmagnesium bromide solution is cooled to 0 °C. A solution of 2-(trifluoromethyl)benzaldehyde in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours until TLC analysis indicates the consumption of the aldehyde.

-

Workup: The reaction is quenched by slowly pouring it over a mixture of ice and a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Caption: Workflow for the Grignard synthesis of this compound.

Significance in Drug Discovery

The trifluoromethyl group is a privileged moiety in medicinal chemistry, and its incorporation into molecules like benzhydrol creates a scaffold of significant interest for drug development.[9] The CF₃ group can profoundly and beneficially alter a drug candidate's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[7] Replacing a metabolically vulnerable group (like a methyl group) with a CF₃ group can significantly increase a drug's half-life.[10]

-

Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.[7] This is a critical parameter for oral bioavailability and CNS-targeted drugs.

-

Binding Affinity: The strong dipole moment and electron-withdrawing nature of the CF₃ group can lead to favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, thereby increasing binding affinity and potency.

Therefore, this compound serves as an invaluable starting material for the synthesis of novel therapeutic agents where these physicochemical enhancements are desired.[5]

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing fumes, mist, or vapors.

-

Storage: Keep in a tightly closed container in a cool, dry place. It is incompatible with strong oxidizing agents.[1]

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. This compound | CAS: 727-98-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. Benzhydrol, 99% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. Buy this compound | 727-98-0 [smolecule.com]

- 6. CAS 395-23-3: 4-(trifluoromethyl)benzhydrol | CymitQuimica [cymitquimica.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Boiling Point of 2-(Trifluoromethyl)benzhydrol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the boiling point of 2-(Trifluoromethyl)benzhydrol (CAS No. 727-98-0), a key physical property influencing its purification, handling, and application in synthetic chemistry. By synthesizing experimental data with theoretical principles, this document offers a thorough understanding of the factors governing the volatility of this important fluorinated organic compound.

Executive Summary: Boiling Point Determination

The boiling point of a substance is a fundamental physical constant that dictates its transition from a liquid to a gaseous state. For this compound, a precise understanding of its boiling point is critical for laboratory-scale purification techniques such as distillation, as well as for ensuring stability and proper handling during chemical reactions. This guide consolidates available data, provides a comparative analysis with related compounds, and explains the underlying chemical principles that determine its boiling point.

Key Physical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 727-98-0 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₁₄H₁₁F₃O | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 252.23 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point (Atmospheric Pressure) | 273-274 °C (lit.) | --INVALID-LINK-- |

| Boiling Point (Reduced Pressure) | 114-115 °C @ 2 mmHg | --INVALID-LINK--, --INVALID-LINK-- |

| Physical State | Low melting solid or liquid | --INVALID-LINK-- |

The Role of Molecular Structure in Determining Boiling Point

The boiling point of a molecule is primarily influenced by the strength of its intermolecular forces. In the case of this compound, several structural features contribute to its overall volatility.

Diagram 1: Intermolecular Forces Influencing the Boiling Point of this compound

Friedel-Crafts synthesis of diaryl methanols

An In-Depth Technical Guide to the Friedel-Crafts Synthesis of Diaryl Methanols

Abstract

The synthesis of diaryl methanols represents a cornerstone transformation in organic chemistry, providing access to a structural motif prevalent in pharmaceuticals, agrochemicals, and materials science. Among the various synthetic routes, the Friedel-Crafts hydroxyalkylation of aromatic compounds with aldehydes offers a direct and atom-economical approach. This technical guide provides a comprehensive exploration of this reaction, grounded in mechanistic principles and practical, field-proven insights. We will dissect the reaction mechanism, evaluate catalyst systems, discuss substrate scope and inherent limitations, and present modern advancements, including asymmetric catalysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction in their synthetic endeavors.

The Significance of the Diaryl Methanol Scaffold

Diaryl methanols are not merely synthetic intermediates; they are key structural components in a multitude of biologically active molecules.[1] Their prevalence in medicinal chemistry stems from their ability to act as bioisosteres for other functional groups like diaryl ethers, methanes, or ketones, influencing molecular conformation, lipophilicity, and metabolic stability.[2] The development of robust and efficient synthetic methods to access these compounds, particularly in an enantiomerically pure form, is therefore a critical objective in modern drug discovery and development.[3]

The Core Reaction: Friedel-Crafts Hydroxyalkylation

The is a type of electrophilic aromatic substitution where an aromatic ring (arene) attacks an aldehyde, typically activated by a Lewis or Brønsted acid catalyst.[4][5] This reaction, sometimes referred to as hydroxyalkylation, directly forms a carbon-carbon bond between the aromatic nucleophile and the carbonyl carbon of the aldehyde.

Unraveling the Reaction Mechanism

The reaction proceeds through a multi-step mechanism initiated by the activation of the aldehyde electrophile.[6][7]

-

Activation of the Electrophile: A Lewis acid (e.g., AlCl₃, TiCl₄) or a strong Brønsted acid coordinates to the carbonyl oxygen of the aldehyde. This coordination polarizes the C=O bond, dramatically increasing the electrophilicity of the carbonyl carbon and generating a highly reactive oxocarbenium ion or a polarized complex.[4][8]

-

Nucleophilic Attack: The electron-rich π-system of the aromatic ring attacks the activated carbonyl carbon. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][7]

-

Deprotonation and Re-aromatization: A weak base, often the conjugate base of the acid catalyst (e.g., [AlCl₃(OH)]⁻), removes a proton from the sp³-hybridized carbon of the arenium ion. This restores the aromaticity of the ring and yields the diaryl methanol product, which may remain coordinated to the Lewis acid.[9]

-

Workup: An aqueous workup is typically required to hydrolyze the product-catalyst complex and liberate the final diaryl methanol.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Practical catalytic asymmetric synthesis of diaryl-, aryl heteroaryl-, and diheteroarylmethanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on aluminium mediated asymmetric Friedel–Crafts hydroxyalkylation reactions of pyridinecarbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. mt.com [mt.com]

- 7. Friedel Crafts Alkylation Reaction [unacademy.com]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Grignard Reaction for Benzhydrol Synthesis

<_>

Abstract

This technical guide provides a comprehensive overview of the Grignard reaction for the synthesis of benzhydrol (diphenylmethanol), a crucial secondary alcohol intermediate in the pharmaceutical and fine chemical industries.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, a detailed and validated experimental protocol, strategies for optimization, and critical safety considerations. By elucidating the causality behind experimental choices and grounding all protocols in established scientific principles, this guide aims to serve as an authoritative resource for the reliable and efficient synthesis of benzhydrol.

Introduction: The Significance of the Grignard Reaction in Benzhydrol Synthesis

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and the Grignard reaction stands as one of the most powerful and versatile methods to achieve this transformation.[2] Discovered by Victor Grignard in 1900, this organometallic reaction involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group, such as that in an aldehyde or ketone.[3] In the context of benzhydrol synthesis, the Grignard reaction offers a highly efficient route by reacting phenylmagnesium bromide with benzaldehyde.[4]

Benzhydrol, a secondary alcohol, serves as a valuable precursor for a variety of pharmaceuticals and other fine chemicals.[1][5] Its synthesis via the Grignard reaction is a classic example of nucleophilic addition to a carbonyl carbon, providing a practical and scalable method for laboratory and industrial applications. This guide will delve into the nuances of this reaction, providing the necessary technical details to ensure successful and reproducible outcomes.

The Core Mechanism: A Step-by-Step Elucidation

The synthesis of benzhydrol via the Grignard reaction proceeds in two primary stages: the formation of the Grignard reagent (phenylmagnesium bromide) and the subsequent nucleophilic addition to benzaldehyde.

Formation of Phenylmagnesium Bromide

The Grignard reagent, phenylmagnesium bromide, is prepared by the reaction of bromobenzene with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF).[6][7] The solvent plays a critical role in stabilizing the organomagnesium compound through coordination.[6][7]

Reaction: C₆H₅Br + Mg → C₆H₅MgBr

The initiation of this reaction can sometimes be sluggish.[8] This is often due to a passivating layer of magnesium oxide on the surface of the magnesium turnings. To overcome this, several activation methods can be employed, such as the addition of a small crystal of iodine or mechanical agitation to expose a fresh magnesium surface.[8][6][7][9]

Nucleophilic Addition to Benzaldehyde

Once formed, the phenylmagnesium bromide acts as a potent nucleophile, with the phenyl group carrying a partial negative charge. This nucleophilic phenyl group readily attacks the electrophilic carbonyl carbon of benzaldehyde.[3] This addition reaction proceeds through a six-membered ring transition state, leading to the formation of a magnesium alkoxide intermediate.[8]

Reaction: C₆H₅MgBr + C₆H₅CHO → (C₆H₅)₂CHOMgBr

Work-up and Protonation

The final step of the synthesis is the acidic work-up.[10] The reaction mixture is treated with a dilute acid, such as hydrochloric acid or ammonium chloride, to protonate the magnesium alkoxide intermediate.[4][11] This liberates the final product, benzhydrol, and converts the magnesium salts into water-soluble forms, facilitating their removal during the extraction process.[5][11]

Reaction: (C₆H₅)₂CHOMgBr + H⁺ → (C₆H₅)₂CHOH + Mg²⁺ + Br⁻

Visualizing the Reaction Mechanism

Caption: The overall reaction pathway for benzhydrol synthesis.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of benzhydrol. It is imperative that all glassware is thoroughly dried to prevent the deactivation of the Grignard reagent.[9][12]

Reagents and Materials

| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles | Purity/Notes |

| Magnesium Turnings | 3.9 g | 24.31 | 0.16 | |

| Bromobenzene | 17.7 mL (26.6 g) | 157.01 | 0.17 | Anhydrous |

| Benzaldehyde | 7.2 mL | 106.12 | ~0.07 | Freshly distilled |

| Anhydrous Diethyl Ether | ~100 mL | 74.12 | - | |

| Iodine | 1 small crystal | 253.81 | - | As initiator |

| 1 M Hydrochloric Acid | As needed | - | - | For work-up |

| Saturated NH₄Cl (aq) | As needed | - | For work-up (alternative) | |

| Anhydrous Sodium Sulfate | As needed | 142.04 | - | For drying |

Step-by-Step Procedure

Part A: Preparation of Phenylmagnesium Bromide

-

Apparatus Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer. Attach calcium chloride drying tubes to the top of the condenser and dropping funnel to protect the reaction from atmospheric moisture.[9]

-

Drying: Flame-dry the entire apparatus under a stream of dry nitrogen or argon, or assemble it hot from a drying oven and allow it to cool under a dry atmosphere.[12][13]

-

Reagent Addition: Place the magnesium turnings (3.9 g) into the reaction flask.[9] In the dropping funnel, prepare a solution of bromobenzene (17.7 mL) in anhydrous diethyl ether (75 mL).[9]

-

Initiation: Add approximately 15 mL of the bromobenzene-ether solution to the magnesium turnings.[9] If the reaction does not start spontaneously (indicated by cloudiness and gentle boiling of the ether), add a small crystal of iodine to activate the magnesium.[6][9] Gentle warming with a heat gun may also be necessary, but have an ice bath ready to control the reaction.[12]

-

Grignard Formation: Once the reaction has initiated, add the remaining bromobenzene-ether solution dropwise at a rate that maintains a gentle reflux.[11] The reaction is exothermic, so cooling with a water bath may be required to prevent the formation of biphenyl as a byproduct.[11]

-

Completion: After the addition is complete, continue stirring and gently reflux the mixture for an additional 30 minutes to ensure all the magnesium has reacted.[11] The resulting solution of phenylmagnesium bromide should be grayish and slightly cloudy.

Part B: Synthesis of Benzhydrol

-

Cooling: Cool the flask containing the phenylmagnesium bromide solution in an ice bath.

-

Benzaldehyde Addition: Prepare a solution of freshly distilled benzaldehyde (7.2 mL) in anhydrous diethyl ether (7.2 mL).[11] Add this solution dropwise to the stirred Grignard reagent. A vigorous reaction will occur.[11] Control the rate of addition to maintain a manageable reaction temperature.

-

Reaction Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.[11]

Part C: Work-up and Purification

-

Quenching: Cool the reaction mixture in an ice bath and slowly add crushed ice (approximately 20 g), followed by the slow addition of 1 M hydrochloric acid (approximately 20 mL) to dissolve the magnesium salts.[11] Alternatively, a saturated aqueous solution of ammonium chloride can be used for a milder quench.[4]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether (2 x 20 mL).[4][11]

-

Washing: Combine the organic extracts and wash them sequentially with a 40% sodium metabisulfite solution (to remove unreacted benzaldehyde), a dilute sodium carbonate solution, and finally with distilled water.[11]

-

Drying: Dry the organic layer over anhydrous sodium sulfate.[11]

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.[11]

-

Recrystallization: The crude product, a yellowish oil that may solidify upon standing, can be purified by recrystallization from petroleum ether or a mixture of hexane and ethyl acetate to yield white, needle-shaped crystals of benzhydrol.[14][11]

Experimental Workflow Diagram

Caption: A step-by-step workflow for benzhydrol synthesis.

Critical Parameters and Optimization Strategies

The success of the Grignard reaction for benzhydrol synthesis hinges on several critical parameters. Understanding and controlling these factors can significantly improve yield and purity.

-

Anhydrous Conditions: The presence of water is detrimental as it will protonate and destroy the Grignard reagent.[12][15] All glassware must be scrupulously dried, and anhydrous solvents are essential.

-

Solvent Choice: While diethyl ether is commonly used, tetrahydrofuran (THF) is a viable alternative with a higher boiling point and flash point, which can be advantageous for safety.[6][13]

-

Initiation: As mentioned, initiating the Grignard formation is a common challenge. In addition to iodine, sonication or the use of pre-activated magnesium can be effective.[8]

-

Temperature Control: The Grignard reaction is exothermic.[12][16] Maintaining a controlled temperature during both the formation of the Grignard reagent and its reaction with benzaldehyde is crucial to minimize side reactions, such as the formation of biphenyl.[11]

-